2,5-Diazabicyclo[2.2.2]octane
Overview
Description
Synthesis Analysis
The synthesis of 2,5-Diazabicyclo[2.2.2]octane involves several chemical reactions and methodologies. One method involves the nitrosation of piperidine carboxylic acids, followed by reduction to 1-aminopiperidine carboxylic acids and cyclization to form the desired compound. This process allows for the creation of both racemic and enantiomeric forms of the compound, highlighting the compound's versatility in synthesis procedures (Mikhlina et al., 1967).
Molecular Structure Analysis
The molecular structure of 2,5-Diazabicyclo[2.2.2]octane is characterized by its bicyclic framework, which exhibits unique hydrogen bonding patterns and crystal structures. Studies have shown the presence of stable and persistent motifs within its crystal structures, such as heterochiral H-bonded zigzag tape and molecular ‘brick wall’ structures with a non-polar coating, demonstrating the structural diversity and stability of this compound (Lyssenko et al., 2002).
Chemical Reactions and Properties
2,5-Diazabicyclo[2.2.2]octane participates in a variety of chemical reactions, demonstrating its reactivity and utility in organic synthesis. For instance, it has been used as a catalyst for the synthesis of tetrahydrobenzo[b]pyran derivatives via a one-pot, three-component condensation reaction, showcasing its efficiency and environmental friendliness as a catalyst (Tahmassebi et al., 2011).
Physical Properties Analysis
The physical properties of 2,5-Diazabicyclo[2.2.2]octane include its crystalline structure, which varies depending on the form and conditions of synthesis. Its crystal structure has been extensively studied, revealing insights into the intermolecular interactions and hydrogen bonding patterns that contribute to its stability and physical characteristics (Meehan et al., 1997).
Scientific Research Applications
Organic Chemistry
DABCO is frequently used as a base, catalyst, and reagent in organic chemistry . It shows properties of an uncharged supernucleophile due to the cyclic structure and the transannular interactions of the lone electron pairs of nitrogen .
Application
DABCO is used as a catalyst for Morita–Baylis–Hillman and Knoevenagel reactions . These reactions are important in the formation of carbon-carbon bonds, a key step in the synthesis of complex organic molecules .
Method of Application
The specific methods of application can vary depending on the reaction, but generally, DABCO is added to the reaction mixture to serve as a catalyst .
Results
The use of DABCO as a catalyst can improve the efficiency and selectivity of these reactions .
Biosynthesis of Prenylated Indole Alkaloids
Prenylated indole alkaloids (PIAs) are a class of compounds that show great structural diversity and biological activities .
Application
DABCO is involved in the transformation of 2,5-diazabicyclo[2.2.2]octane-containing PIAs into a distinct class of pentacyclic compounds .
Method of Application
A unique fungal P450 enzyme CtdY catalyzes the cleavage of the amide bond in the 2,5-diazabicyclo[2.2.2]octane system, followed by a decarboxylation step to form the 6/5/5/6/6 pentacyclic ring in 21 R -citrinadin A .
Results
This transformation is a key step in the biosynthesis of PIAs .
Fluorescence Microscopy
DABCO is used in fluorescence microscopy .
Application
It is used as an anti-fade reagent that scavenges free-radicals produced by excitation of fluorochromes .
Method of Application
DABCO is added to the mounting medium in fluorescence microscopy to retard photobleaching of fluorescein and other fluorescent dyes .
Results
The use of DABCO can significantly improve the longevity and stability of the fluorescent signal, making it a valuable tool in fluorescence microscopy .
Polymerization
DABCO is used as a catalyst and reagent in polymerization .
Application
DABCO is used in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers .
Method of Application
DABCO is added to the reaction mixture to serve as a catalyst .
Results
The use of DABCO can improve the efficiency of the polymerization process .
Baylis–Hillman Reactions
DABCO is used as a nucleophilic catalyst for Baylis–Hillman reactions .
Application
Baylis–Hillman reactions involve the reaction of aldehydes and unsaturated ketones and aldehydes .
Method of Application
DABCO is added to the reaction mixture to serve as a catalyst .
Results
The use of DABCO can improve the efficiency and selectivity of these reactions .
Fluorination
DABCO is used in the preparation of Selectfluor, an electrophilic fluorinating agent .
Application
Selectfluor is used for electrophilic fluorination .
Method of Application
The reagent Selectfluor is derived by alkylation of DABCO with dichloromethane following by treatment with fluorine .
Results
Selectfluor is a colorless salt that tolerates air and has been commercialized for use for electrophilic fluorination .
Preparation of 1,4-disubstituted piperazines
DABCO is used as a building block for the preparation of 1,4-disubstituted piperazines .
Application
1,4-disubstituted piperazines are important compounds in medicinal chemistry, as they are found in many pharmaceutical drugs .
Method of Application
DABCO is used as a starting material in the synthesis of these compounds .
Results
The use of DABCO can improve the efficiency of the synthesis process .
Source of SO2
DABCO bis(sulfur dioxide) adduct (DABSO) can serve as a source of SO2 .
Application
SO2 is used in a variety of chemical reactions, including as a reducing agent and a source of sulfur .
Method of Application
DABSO is added to the reaction mixture to provide SO2 .
Results
The use of DABSO can improve the efficiency of reactions that require SO2 .
Ligand
DABCO can be employed as a complexing ligand .
Application
Ligands are used in coordination chemistry to form complexes with metal ions .
Method of Application
DABCO is added to a solution containing a metal ion to form a complex .
Results
The use of DABCO can improve the stability and reactivity of metal complexes .
Safety And Hazards
2,5-Diazabicyclo[2.2.2]octane is moderately toxic and should be handled in a fume hood, it causes irritation upon contact with skin or eyes . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The key step in the transformation of 2,5-diazabicyclo [2.2.2]octane-containing PIAs into a distinct class of pentacyclic compounds remains unknown . Future research may focus on uncovering this key step and the complex late-stage post-translational modifications in 21 R -citrinadin A biosynthesis .
properties
IUPAC Name |
2,5-diazabicyclo[2.2.2]octane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-2-6-4-7-5(1)3-8-6/h5-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWDAKFSDBOQJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC1CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30329731 | |
Record name | 2,5-diazabicyclo[2.2.2]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30329731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diazabicyclo[2.2.2]octane | |
CAS RN |
658-24-2 | |
Record name | 2,5-diazabicyclo[2.2.2]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30329731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.